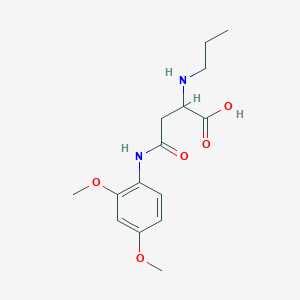

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Description

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid is a butanoic acid derivative featuring a 2,4-dimethoxyphenylamino group at the 4-oxo position and a propylamino substituent at the 2-position. The compound’s structure integrates a carboxylic acid backbone with aryl and alkyl amine functionalities, enabling diverse chemical interactions.

Properties

IUPAC Name |

4-(2,4-dimethoxyanilino)-4-oxo-2-(propylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-4-7-16-12(15(19)20)9-14(18)17-11-6-5-10(21-2)8-13(11)22-3/h5-6,8,12,16H,4,7,9H2,1-3H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRBXTLKIYKQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions, such as alkylation and oxidation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research has indicated that this compound may enhance cognitive function and protect against neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for memory and learning.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules. It can be utilized in:

- Synthesis of Pharmaceuticals : The compound can be transformed into various derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.

- Development of Agrochemicals : Its chemical properties make it suitable for the design of new agrochemical products aimed at improving crop yield and resistance.

Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it an important tool for understanding biochemical processes.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound over a period of 48 hours. The results demonstrated a dose-dependent reduction in cell viability, with an IC₅₀ value of approximately 15 µM, indicating significant cytotoxicity against these cancer cells.

Case Study 2: Neuroprotective Effects

A study utilizing a mouse model of Alzheimer's disease evaluated the neuroprotective effects of the compound. Mice treated with the compound exhibited improved performance in memory tests and reduced levels of amyloid-beta plaques compared to control groups, suggesting its potential application in treating neurodegenerative conditions.

Summary of Research Findings

Recent research highlights the broad spectrum of biological activities associated with this compound:

- Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation markers in preclinical models.

- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging reactive oxygen species.

- Favorable Pharmacokinetics : Studies indicate good absorption and distribution profiles, making it a suitable candidate for further drug development.

Mechanism of Action

The mechanism by which 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of 4-oxo-butanoic acid derivatives with variable substituents on the phenyl ring and amino groups. Key structural analogues include:

Physicochemical Properties

- Solubility: The 2,4-dimethoxy groups in the target compound likely enhance aqueous solubility compared to halogenated analogues (e.g., 4-(2,4-dichlorophenoxy)butyric acid, logS ~3.9–4.3 ). Methoxy groups reduce hydrophobicity, whereas halogens like fluorine or bromine increase lipophilicity.

- Acidity : The carboxylic acid group (pKa ~4–5) dominates acidity. Substituents like fluorine (electron-withdrawing) lower the pKa of the aryl ring, while methoxy groups (electron-donating) may slightly increase it.

Biological Activity

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid is a synthetic organic compound notable for its unique structural features and potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₂₂N₂O₅

- Molecular Weight : 310.35 g/mol

- CAS Number : 1047992-59-5

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethoxyphenyl and propylamino groups enhances its ability to modulate biological pathways, potentially affecting enzyme activity and cellular signaling processes .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, in vitro studies have shown that certain analogues can inhibit the growth of leukemia cells, with IC50 values suggesting moderate potency .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Amino-7-Oxo Analogues | CCRF-CEM (Leukemia) | >20 (inactive), 6.7 (active) |

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Such inhibition could position this compound as a candidate for anti-inflammatory therapies .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various protein targets. The results indicate favorable interactions with active sites of enzymes involved in metabolic pathways, which may explain its observed biological activities .

Case Studies

-

In Vitro Studies on Cancer Cells :

A study evaluated the cytotoxic effects of various derivatives on leukemia cells, highlighting the significant differences in activity based on structural modifications. The findings indicated that while some derivatives were inactive, others showed promising activity, warranting further investigation into their potential therapeutic uses . -

Inflammation Models :

Another research effort focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation markers in animal models. This suggests that this compound may possess similar benefits .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(methylamino)butanoic acid | Methyl group instead of propyl | Moderate antiproliferative effects |

| 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(ethylamino)butanoic acid | Ethyl group instead of propyl | Variable activity |

These comparisons highlight how slight variations in structure can significantly influence biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.